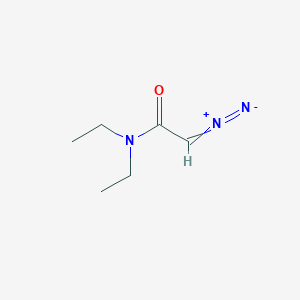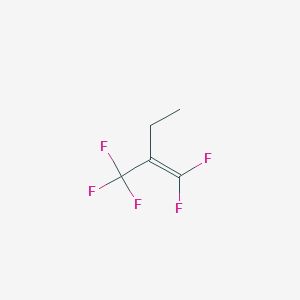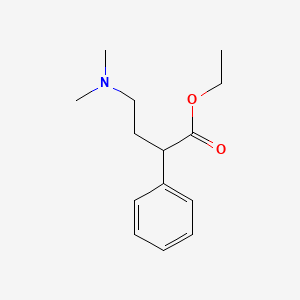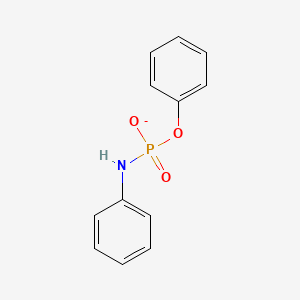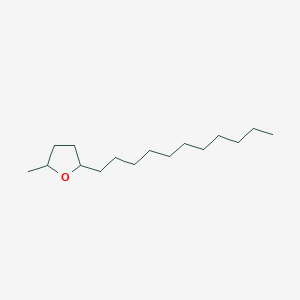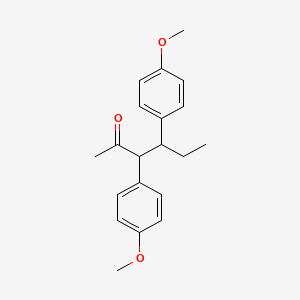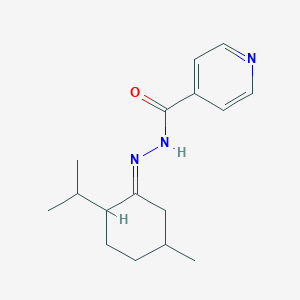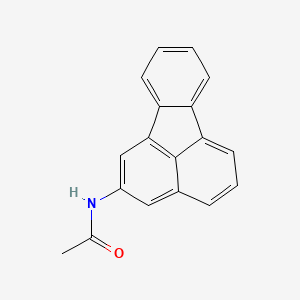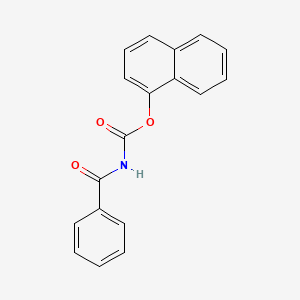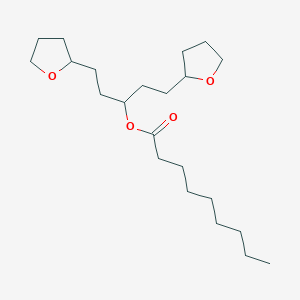
1,2,3,4,5,6,7,8-Octahydrotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydrotriphenylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₈. It is a hydrogenated derivative of triphenylene, characterized by the saturation of its aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene can be synthesized through the catalytic hydrogenation of triphenylene. The process typically involves the use of ruthenium nanoparticles stabilized by triphenylphosphine (PPh₃) as catalysts. The reaction is carried out under mild conditions, with hydrogen gas at moderate pressures and temperatures .
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors. The use of supported metal catalysts, such as palladium or platinum on carbon, is common to enhance the efficiency and selectivity of the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to complete saturation of the molecule.
Substitution: Electrophilic substitution reactions can occur, particularly at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable polycyclic structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5,6,7,8-Octahydroanthracene
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,3,4,5,6,7,8-Octahydronaphthalene
Comparison: 1,2,3,4,5,6,7,8-Octahydrotriphenylene is unique due to its specific hydrogenation pattern and stability. Compared to 1,2,3,4,5,6,7,8-Octahydroanthracene, it has a more defined structure, making it suitable for precise catalytic studies. Tetramethyl acetyloctahydronaphthalenes, on the other hand, are used primarily in fragrance industries due to their distinct odor profiles .
Propriétés
Numéro CAS |
13090-93-2 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octahydrotriphenylene |
InChI |
InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2 |
Clé InChI |
NMYNOHSSSZGBLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


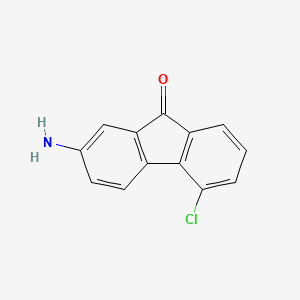
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
